molecular formula C25H22N4O2 B11976408 3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-09-4

3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976408
CAS No.: 303106-09-4
M. Wt: 410.5 g/mol
InChI Key: QMLRRZXQQCZLDN-WGOQTCKBSA-N
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Description

3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 303106-09-4) is a pyrazole-derived carbohydrazide compound with the molecular formula C25H22N4O2 and a molecular weight of 410.47 . Its structure consists of a pyrazole core substituted at the 3-position with a 4-(benzyloxy)phenyl group and at the 5-position with a carbohydrazide moiety linked to a 4-methylbenzylidene fragment. The benzyloxy group enhances lipophilicity, while the methylbenzylidene substituent introduces steric and electronic effects that influence molecular interactions . The compound’s structural identity has been confirmed via SMILES notation and InChIKey (QMLRRZXQQCZLDN-WGOQTCKBSA-N), with crystallographic data likely refined using programs like SHELXL .

Properties

CAS No.

303106-09-4

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-18-7-9-19(10-8-18)16-26-29-25(30)24-15-23(27-28-24)21-11-13-22(14-12-21)31-17-20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+

InChI Key

QMLRRZXQQCZLDN-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylbenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide exhibit significant anticancer properties. For instance, hydrazone derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies demonstrate that derivatives of pyrazole exhibit potent antibacterial and antifungal effects, making them candidates for developing new antibiotics. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, research has suggested that this compound may possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Materials Science Applications

1. Photophysical Properties
The photophysical characteristics of this compound have been investigated for potential applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it a candidate for use in optoelectronic devices .

2. Sensor Development
Due to its unique electronic properties, this compound is also being explored for use in chemical sensors. Its ability to interact with various analytes can be harnessed to develop sensors capable of detecting environmental pollutants or biological markers .

Environmental Studies

1. Ecotoxicological Assessments
Given the increasing concern over emerging pollutants in aquatic ecosystems, the ecotoxicological profile of compounds like this compound is critical. Studies on similar hydrazone compounds have shown varying degrees of toxicity to aquatic organisms, highlighting the need for comprehensive risk assessments .

2. Biodegradability Studies
Research is ongoing into the biodegradability of this compound and its potential metabolites in natural environments. Understanding how these compounds break down can inform environmental impact assessments and regulatory decisions regarding their use in consumer products .

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methyl vs.
  • Aromatic Heterocycles : Substitution with indole () or pyridine () introduces aromatic heterocycles that enable π-π stacking or metal coordination, respectively. The indole derivative (C26H21N5O2) may exhibit enhanced bioactivity due to ERAP1 enzyme interactions .

Molecular Weight and Functional Complexity

  • The 2-hydroxy-3-methoxyphenyl derivative () has the highest molecular weight (468.50) and functional complexity, which may impact pharmacokinetic properties like membrane permeability.
  • The pyridine-substituted analog () shows a balanced molecular weight (449.50) and improved solubility, making it suitable for catalytic or coordination chemistry applications.

Research Findings and Implications

  • Bioactivity Potential: The indole-substituted analog () is associated with ERAP1_HUMAN, suggesting a role in modulating endoplasmic reticulum aminopeptidase activity, which is relevant in autoimmune diseases .
  • Solubility and Reactivity : The pyridine derivative () demonstrates enhanced solubility in polar solvents due to the basic nitrogen atom, making it a candidate for coordination polymers or drug delivery systems .
  • Structural Robustness : The target compound’s methyl group provides steric stabilization, reducing conformational flexibility compared to the more polar hydroxyl-substituted analog ().

Biological Activity

3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C25H22N4O2C_{25}H_{22}N_{4}O_{2}

Structure

  • Core Structure : The pyrazole ring is central to its activity, with substituents that enhance its interaction with biological targets.
  • Functional Groups : The presence of benzyloxy and methylbenzylidene groups may influence its lipophilicity and binding affinity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Inhibition of key signaling pathways involved in cell growth and survival, such as the BRAF(V600E) and EGFR pathways.
  • Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazole derivatives could synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent .
CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMCF-715Yes
Similar Pyrazole DerivativeMDA-MB-23112Yes

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The compound was evaluated using standard assays to measure its ability to inhibit pro-inflammatory cytokines.

  • Findings : It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that pyrazoles possess antioxidant activities that contribute to their overall therapeutic effects .

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